2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl or oxadiazole rings.
Scientific Research Applications
2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and anticonvulsant activities
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzophenone Hydrazide Derivatives: These compounds are used as intermediates in the synthesis of oxadiazoles and have related chemical properties.
Uniqueness
2-[4-(5-Phenethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the oxadiazole and phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the phenethyl group enhances its potential interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-16(22)12-23-15-9-7-14(8-10-15)18-20-17(24-21-18)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFHHVTHORBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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